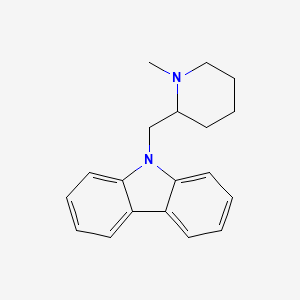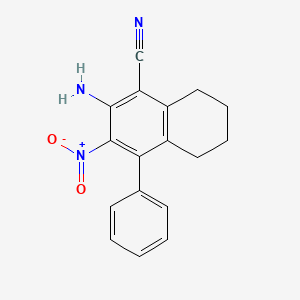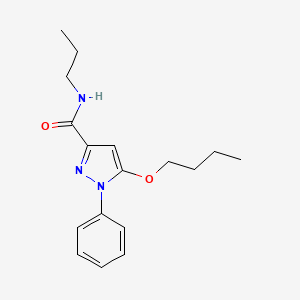
3-Ethyl-3-hydroxy-2-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2 It is a ketone with a hydroxyl group and an ethyl group attached to the third carbon of the heptanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-3-hydroxy-2-heptanone can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propionaldehyde with butanone. This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-heptanone or 3-ethyl-2-heptanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxyheptane.
Substitution: Formation of 3-ethyl-3-chloro-2-heptanone.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxy-2-heptanone involves its interaction with various molecular targets and pathways. For example, it has been shown to promote plant growth through the action of auxin and strigolactone, indicating its role in hormonal signaling pathways . The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
3-Ethyl-3-hydroxy-2-heptanone can be compared with other similar compounds such as:
3-Hydroxy-2-heptanone: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Ethyl-2-heptanone:
2-Heptanone: A simpler ketone without the hydroxyl or ethyl groups, used in different industrial applications.
Propiedades
Número CAS |
54658-03-6 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3 |
Clave InChI |
DBGUSILTSVPXGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)







